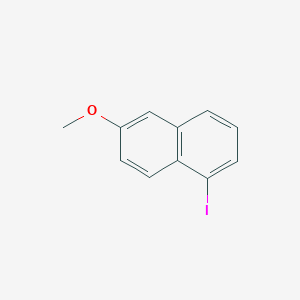

1-Iodo-6-methoxynaphthalene

Descripción

Significance of Halogenated Naphthalenes in Advanced Organic Synthesis

Halogenated naphthalenes are invaluable building blocks in the synthesis of a diverse range of organic molecules. nih.gov The presence of a halogen atom, such as iodine, on the naphthalene (B1677914) ring system dramatically influences the molecule's electronic properties and reactivity. This makes them ideal substrates for various cross-coupling reactions, which are fundamental to modern organic synthesis. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures that are often inaccessible through other synthetic routes. acs.org

The utility of halogenated naphthalenes is particularly evident in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic and optical properties. nih.govevitachem.com For instance, they are key precursors in the production of certain nonsteroidal anti-inflammatory drugs (NSAIDs) and have been investigated for their potential in creating novel anticancer agents. researchgate.net The development of new and efficient methods for the regioselective synthesis of these compounds is an active area of research, driven by the continuous demand for novel and functionalized naphthalene derivatives. nih.gov

Contextualizing Methoxynaphthalene Derivatives in Contemporary Chemical Studies

Methoxynaphthalene derivatives, characterized by the presence of a methoxy (B1213986) group (-OCH₃) on the naphthalene core, are another class of compounds with significant research interest. The methoxy group, being an electron-donating group, activates the naphthalene ring towards electrophilic substitution reactions and can direct incoming substituents to specific positions. This property is extensively utilized in the synthesis of a variety of organic compounds.

These derivatives have found applications in diverse fields. They are used as intermediates in the synthesis of pharmaceuticals, such as the NSAID naproxen, and in the manufacturing of dyes and pigments. scispace.com Furthermore, certain methoxynaphthalene derivatives have been explored for their potential biological activities, including anticancer and anti-inflammatory properties. researchgate.net The study of their reactions, such as Friedel-Crafts acylation, provides valuable insights into catalyst efficiency and product selectivity.

Positional Isomerism and its Impact on the Reactivity of Iodo-Methoxynaphthalenes

The concept of positional isomerism is of paramount importance in understanding the chemical behavior of iodo-methoxynaphthalenes. The specific positions of the iodo and methoxy groups on the naphthalene ring have a profound effect on the molecule's reactivity and its subsequent use in synthesis. rsc.org The interplay between the electron-withdrawing nature of the iodine atom and the electron-donating nature of the methoxy group creates a unique electronic environment within the molecule.

This electronic distribution dictates the molecule's susceptibility to nucleophilic and electrophilic attack, as well as its behavior in cross-coupling reactions. For example, the relative positions of the two substituents can influence the ease of oxidative addition in palladium-catalyzed reactions, a key step in many bond-forming processes. researchgate.net The steric hindrance caused by the substituents at different positions can also play a significant role in determining the outcome of a reaction. rsc.org Therefore, the ability to selectively synthesize specific positional isomers is crucial for controlling the reactivity and achieving the desired chemical transformations.

Historical Development and Current Research Frontiers of Iodonaphthalene Chemistry

The chemistry of naphthalene and its derivatives has a rich history, with initial isolation from coal tar. ijrpr.com Over the years, the development of new synthetic methods has allowed for more controlled and efficient production of functionalized naphthalenes. ijrpr.com The introduction of iodine onto the naphthalene ring, in particular, opened up new avenues for chemical synthesis due to the reactivity of the C-I bond. solubilityofthings.com

Early research focused on fundamental reactions and understanding the properties of these compounds. marketpublishers.com With the advent of modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig amination reactions, the synthetic utility of iodonaphthalenes has expanded dramatically. academie-sciences.frresearchgate.netorganic-chemistry.org Current research frontiers are focused on developing more sustainable and efficient synthetic protocols, often employing transition-metal-free conditions or visible-light-induced reactions. researchgate.netnih.gov There is also a growing interest in the application of these compounds in materials science, exploring their potential in the development of organic electronic materials and fluorescent dyes. evitachem.comlookchem.com

Properties and Synthesis of 1-Iodo-6-methoxynaphthalene

This compound is a white to pale yellow crystalline solid. Its molecular structure and properties are key to its utility in organic synthesis.

| Property | Value |

| Molecular Formula | C₁₁H₉IO |

| Molecular Weight | 284.09 g/mol |

| CAS Number | 63469-49-8 |

A common synthetic route to this compound involves the iodination of 6-methoxy-2-naphthylamine. Another reported method is the reaction of 6-bromo-2-methoxynaphthalene with t-butyllithium followed by the addition of iodine, which yields the desired product in good yield. prepchem.com

Key Reactions of this compound

The reactivity of this compound is dominated by the carbon-iodine bond, making it a versatile substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with various organoboron compounds in the presence of a palladium catalyst and a base to yield biaryl compounds. This reaction is highly valued for its tolerance of a wide range of functional groups. academie-sciences.frmdpi.com For instance, the coupling of 2-bromo-6-methoxynaphthalene, a related compound, has been extensively studied. researchgate.net

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.net this compound can participate in Heck reactions, providing a route to various vinylnaphthalene derivatives. rug.nlcdnsciencepub.com This reaction is instrumental in the synthesis of complex organic molecules, including precursors to pharmaceuticals. scispace.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. organic-chemistry.orgresearchgate.net This reaction is crucial for the synthesis of arylamines, which are important structural motifs in many biologically active compounds. This compound can be a substrate in this reaction, leading to the formation of N-substituted 6-methoxynaphthalenes. chemrxiv.org

Structure

3D Structure

Propiedades

Número CAS |

63469-49-8 |

|---|---|

Fórmula molecular |

C11H9IO |

Peso molecular |

284.09 g/mol |

Nombre IUPAC |

1-iodo-6-methoxynaphthalene |

InChI |

InChI=1S/C11H9IO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,1H3 |

Clave InChI |

VTKUZDGYOXDPNT-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)I |

SMILES canónico |

COC1=CC2=C(C=C1)C(=CC=C2)I |

Origen del producto |

United States |

Synthetic Methodologies for 1 Iodo 6 Methoxynaphthalene

Direct Electrophilic Aromatic Iodination Strategies

Direct iodination of 6-methoxynaphthalene leverages the electron-donating nature of the methoxy (B1213986) group, which activates the naphthalene (B1677914) ring towards electrophilic attack. The C1 position is generally favored due to electronic and steric factors.

A mild and efficient method for the iodination of arenes involves the use of N-Iodosuccinimide (NIS) as the iodine source, with its electrophilicity enhanced by a Lewis acid catalyst. acs.orgorganic-chemistry.org Silver(I) salts, such as silver triflimide (AgNTf₂) or silver tetrafluoroborate (B81430) (AgBF₄), are particularly effective promoters for this transformation. acs.orgnih.gov The reaction proceeds cleanly, often at moderate temperatures, providing high yields of the desired 1-iodo-2-methoxynaphthalene (B1296216). acs.org For instance, reacting 2-methoxynaphthalene (B124790) with NIS in dichloromethane (B109758) in the presence of a catalytic amount of silver(I) triflimide at 36 °C for one hour can yield 1-iodo-2-methoxynaphthalene in 97% yield. acs.org The high regioselectivity for the C1 position is a key advantage of this method. acs.orgacs.org The catalytic cycle involves the activation of NIS by the silver(I) catalyst, which increases the electrophilic character of the iodine atom, facilitating its attack on the electron-rich naphthalene ring. acs.org

Table 1: Silver(I)-Catalyzed Iodination of 2-Methoxynaphthalene with NIS acs.org

| Substrate | Catalyst (mol %) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 2-Methoxynaphthalene | AgNTf₂ (7.5) | Dichloromethane | 36 | 1 | 1-Iodo-2-methoxynaphthalene | 97 |

Oxidative iodination methods utilize a simple iodine source, such as molecular iodine (I₂) or an alkali metal iodide (e.g., KI), in the presence of an oxidizing agent. sciforum.netmdpi.com This approach generates a more potent electrophilic iodine species, like the iodonium (B1229267) ion (I⁺), in situ. For activated arenes like 6-methoxynaphthalene, this is a highly effective strategy. sciforum.netevitachem.com

Various oxidants can be employed, including ortho-periodic acid (H₅IO₆), hydrogen peroxide (H₂O₂), and sodium percarbonate. mdpi.comnih.govscirp.org A combination of iodine and ortho-periodic acid in 95% ethanol (B145695) provides a rapid and high-yielding route to 1-iodo-2-methoxynaphthalene. nih.gov This "Suzuki reagent" (I₂ + H₅IO₆) is efficient for iodinating polycyclic aromatic compounds. nih.gov Another green approach uses a water extract of pomegranate ash (WEPA) which catalyzes the oxidative iodination with I₂. tandfonline.com While this has been shown to be effective for similar substrates, specific application to 6-methoxynaphthalene to yield the 1-iodo isomer requires further investigation. tandfonline.com

Table 2: Oxidative Iodination of 2-Methoxynaphthalene nih.gov

| Iodine Source | Oxidant | Solvent | Temp (°C) | Time (min) | Product | Yield (%) |

| I₂ | H₅IO₆ | 95% Ethanol | ~60 | 30 | 1-Iodo-2-methoxynaphthalene | 91 |

The efficiency and regioselectivity of electrophilic iodination are significantly influenced by the choice of catalyst and the acidity of the reaction medium. mdpi.comresearchgate.net Acidic conditions can enhance the rate of iodination by activating the iodinating agent. researchgate.netpsu.edu For example, using N-Iodosuccinimide (NIS) in combination with a catalytic amount of trifluoroacetic acid (TFA) dramatically accelerates the iodination of activated aromatics compared to using NIS alone. psu.edu This combination allows for reactions to occur at room temperature with short reaction times, yielding 1-iodo-2-methoxynaphthalene in excellent yield. psu.edu The acid is believed to generate a highly reactive electrophile, possibly iodine trifluoroacetate, in situ. psu.edu

Different Lewis acids can also be used to activate NIS, with their effectiveness varying. A comparative study on the iodination of anisole, a related substrate, showed that silver(I) triflimide catalyzed the reaction significantly faster than indium(III) triflate or a gold(I) triflimide complex. acs.org Iron(III) chloride is another effective, low-cost Lewis acid catalyst for this transformation. gla.ac.uk The choice of acid or catalyst system is therefore crucial for optimizing reaction conditions, particularly for less reactive substrates or when high selectivity is required. organic-chemistry.orgmdpi.com

Dichloromethane is another common solvent, particularly for silver(I)-catalyzed reactions with NIS, as it provides good solubility for the reagents and catalyst system. acs.org In oxidative iodination procedures, alcohols like ethanol or specialized media such as 2-methoxyethanol (B45455) can be highly effective. nih.govresearchgate.net 2-Methoxyethanol, for instance, has been shown to be an excellent reaction solvent for the iodination of other reactive aromatics using iodine and iodic acid, leading to clean reactions and quantitative yields. researchgate.net The solvent can also participate in the reaction mechanism, and its polarity can influence the stability of the charged intermediates (sigma complex) formed during electrophilic attack, thereby affecting the reaction rate. libretexts.org

Indirect Synthetic Approaches from Naphthalene Precursors

Indirect methods involve the synthesis of 1-iodo-6-methoxynaphthalene from a naphthalene derivative that already possesses a functional group at the C1 position, which is then converted to iodide.

One indirect route involves a multi-step sequence starting from 1,6-Cleve's acid (1-aminonaphthalene-6-sulfonic acid). google.com In a historical synthesis, this precursor is acylated, and the resulting 1-acylaminonaphthalene-6-sulfonic acid is converted through several stages into this compound. google.com This product can then be used in further reactions, such as a Grignard reaction to form 6-methoxynaphthalene-1-carboxylic acid. google.com

Another potential indirect pathway is through a metal-catalyzed cross-coupling reaction. While not a direct synthesis of this compound, the compound itself is a valuable precursor for such reactions. For example, 1-iodo-2-methoxynaphthalene is used in palladium-catalyzed Sonogashira couplings with terminal alkynes to create more complex molecules. acs.org A hypothetical reverse approach could involve a halogen exchange (Finkelstein) reaction from 1-bromo-6-methoxynaphthalene, though direct iodination is generally more straightforward. The synthesis of 6-iodo-2-methoxynaphthalene (an isomer) has been reported via a lithium-halogen exchange on 6-bromo-2-methoxynaphthalene followed by quenching with iodine, illustrating the principle of such transformations. prepchem.com

Radical-Mediated Halogenation Pathways

The introduction of a halogen atom onto an aromatic ring can be achieved through radical-mediated pathways, which often involve the generation of a radical species initiated by light or a radical initiator. Visible-light photoredox catalysis has emerged as a powerful tool for such transformations, enabling reactions under mild conditions. mdpi.comrsc.org In these processes, a photocatalyst, upon absorbing light, can initiate the formation of a radical from a suitable precursor. This radical can then participate in a halogen atom transfer reaction.

For the halogenation of naphthalene derivatives, photocatalytic methods can be employed. For instance, the reaction of naphthalene derivatives with a halogen source in the presence of a photocatalyst and light can lead to halogenated products. mdpi.com While electrophilic substitution is a more common route for the iodination of electron-rich naphthalenes, radical pathways offer an alternative. The mechanism typically involves the generation of an aryl radical cation intermediate, which then reacts with an iodine source. mdpi.com For example, photocatalytic oxidative iodination can be achieved using a catalyst like anthraquinone (B42736) (AQ) in the presence of oxygen and an iodine source. The excited state of the catalyst abstracts an electron from the naphthalene substrate to form a radical cation, which then captures an iodine atom. mdpi.com

Strategies for Ortho-Substituted Naphthalene Synthesis

Achieving specific regioselectivity, such as in the synthesis of ortho-substituted naphthalenes (e.g., 1,2- or 2,3-disubstituted derivatives), often requires specialized strategies to overcome the inherent reactivity patterns of the naphthalene ring system. One of the most effective methods for this purpose is the Directed ortho Metalation (DoM) reaction. acs.orgnih.govthieme-connect.de

The DoM strategy relies on the use of a directing metalation group (DMG) attached to the naphthalene ring. This functional group coordinates to an organolithium reagent (commonly sec-butyllithium (B1581126) or n-butyllithium in the presence of a ligand like TMEDA) and directs the deprotonation to the adjacent ortho position with high regioselectivity. acs.orgthieme-connect.de The resulting aryllithium intermediate is a potent nucleophile that can be trapped by a wide range of electrophiles, including iodine, to install a substituent at the ortho-position.

For example, an N,N-diethyl-O-naphthyl-2-carbamate can be used as a starting material. The carbamate (B1207046) group acts as a powerful DMG, directing lithiation to the C3 position. Quenching this lithiated intermediate with an electrophile yields a 2,3-disubstituted naphthalene. acs.org Similarly, starting with 1,8-naphthalenediol protected with methoxymethyl (MOM) ethers, a double DoM reaction can be performed to introduce substituents at the 2- and 7-positions. thieme-connect.de By choosing the appropriate starting material and directing group, this methodology provides a reliable route to contiguously substituted naphthalenes that are often difficult to access through classical electrophilic substitution reactions. acs.org

Green Chemistry and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have driven the development of more sustainable synthetic methods for preparing compounds like this compound. These protocols aim to reduce waste, avoid hazardous reagents, and minimize energy consumption. Key advancements in this area include the use of micellar media for halogenation and the application of alternative energy sources like ultrasound and microwaves.

Micellar Media-Assisted Halogenation

Traditional halogenation of aromatic compounds often requires the use of hazardous elemental halogens and volatile organic solvents. scirp.org A greener alternative is to perform the reaction in water, an environmentally benign solvent. However, the low solubility of organic substrates like naphthalene derivatives in water presents a challenge. Micellar catalysis overcomes this limitation by using surfactants to create micelles in an aqueous medium. scirp.orgacs.org

Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), can form micelles that act as nanoreactors. scirp.org These micelles solubilize the nonpolar aromatic substrate within their hydrophobic core, bringing it into close proximity with reagents in the aqueous phase. This leads to a significant increase in the effective concentration of reactants and can catalyze the reaction. scirp.orgtandfonline.com

For the halogenation of naphthol derivatives, a green protocol involves the in situ generation of the electrophilic halogen species from an alkali metal halide (e.g., KI, KBr, KCl) and an oxidant like hydrogen peroxide (H₂O₂). scirp.orgscirp.org This approach avoids the direct handling of toxic halogens and uses water as the bulk solvent, making the process cleaner and safer. The multiplicity of positively charged heads in cationic micelles can facilitate the reaction between a nucleophilic anion and a neutral substrate. scirp.org

Ultrasonic and Microwave-Assisted Synthesis

The integration of alternative energy sources with green reaction conditions can further enhance synthetic efficiency. Ultrasonic and microwave irradiation have proven to be powerful tools for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. scirp.orgnih.govnih.gov

Ultrasonic-assisted organic synthesis (USAOS) utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with transient high temperatures and pressures, which can significantly enhance reaction rates. scirp.orgresearchgate.netpeerj.com When applied to the micellar halogenation of naphthols, sonication can drastically reduce reaction times from many hours to a few hours or even minutes, while often improving product yields. scirp.orgscirp.org

Microwave-assisted synthesis (MWAS) uses microwave energy to heat the reaction mixture. Polar solvents and reagents absorb microwave radiation efficiently, leading to rapid and uniform heating that is often much faster than conventional methods. nih.govmdpi.commdpi.org This rapid superheating can lead to dramatic rate enhancements. scirp.org In the context of micellar halogenation, microwave irradiation has been shown to reduce reaction times to just a few minutes, providing excellent yields and demonstrating a significant improvement in efficiency over both conventional and ultrasonic methods. scirp.orgresearchgate.net

| Method | Substrate | Time | Yield (%) | Reference |

| Conventional | 2-Methoxy Naphthalene | 18.0 h | 89 | scirp.org |

| Ultrasonic | 2-Methoxy Naphthalene | 6.0 h | 93 | scirp.org |

| Microwave | 2-Methoxy Naphthalene | 40 s | 95 | scirp.org |

| Conventional | 2-Ethoxy Naphthalene | 18.0 h | 88 | scirp.org |

| Ultrasonic | 2-Ethoxy Naphthalene | 6.0 h | 93 | scirp.org |

| Microwave | 2-Ethoxy Naphthalene | 40 s | 96 | scirp.org |

| Microwave | Aromatic Amines (various) | ~10 min | 40-80 | nih.govmdpi.org |

| Microwave | Hydroxylated Aldehydes/Ketones | 1-1.5 h (Conventional) vs. minutes (MW) | ~Same | researchgate.net |

Carbon-Carbon Cross-Coupling Reactions

This compound is a valuable substrate for forming new carbon-carbon bonds, enabling the synthesis of complex biaryl and functionalized naphthalene derivatives. Palladium-catalyzed reactions are particularly prominent in this context.

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds between aryl halides and organoboron compounds. For this compound, this reaction allows for the introduction of various aryl and vinyl groups at the 1-position.

The choice of ligand coordinated to the palladium center is crucial for the success of the Suzuki-Miyaura coupling, influencing reaction yield, rate, and selectivity. Research has shown that for the coupling of aryl halides, including iodo-substituted naphthalenes, with boronic acids, specific phosphine (B1218219) ligands can confer exceptional activity. For instance, 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) has been identified as a highly effective ligand, enabling reactions to proceed at low catalyst loadings and even at room temperature for aryl chlorides. nih.gov The use of such bulky and electron-rich ligands is key to promoting the crucial steps of the catalytic cycle. nih.govresearchgate.net

Furthermore, the development of palladium nanoparticle (PdNP) catalysts stabilized by chiral phosphoramidite (B1245037) ligands has shown high efficiency in asymmetric Suzuki-Miyaura reactions. acs.org These systems can achieve high yields and excellent enantioselectivities, and the iodo-substituted substrates like 1-iodo-2-methoxynaphthalene have been shown to be beneficial for achieving high catalytic activities. acs.org Optimization of reaction conditions, including the choice of base and solvent, is also critical. For example, in certain Suzuki-Miyaura couplings, cesium fluoride (B91410) (CsF) has been used to accelerate transmetalation, a key step in the catalytic cycle. researchgate.net Automated systems have also been employed to rapidly screen various ligands, catalysts, and reaction conditions to optimize the turnover number and yield for Suzuki-Miyaura reactions. rsc.org

Table 1: Ligand Effects in Suzuki-Miyaura Coupling

| Ligand | Catalyst System | Key Features | Reference |

|---|---|---|---|

| SPhos | Pd(OAc)₂/SPhos | High activity for aryl chlorides at room temperature, allows for low catalyst levels. | nih.gov |

| (R)-BINAP | (η³-allyl-PdCl)₂/(R)-BINAP | Influences enantioselection based on phosphine/palladium ratio. | researchgate.net |

| Chiral Phosphoramidite | PdNPs stabilized by ligand | High yields and enantioselectivity (>99% ee) in asymmetric coupling. | acs.org |

| P(t-Bu)₃ | Pd₂(dba)₃/P(t-Bu)₃ | Selectively couples aryl chlorides over aryl triflates. | researchgate.net |

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. core.ac.uk

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (this compound) to form a Pd(II) intermediate. The relative reactivity of the C-X bond (I > Br > Cl) often makes iodo-compounds highly reactive substrates. nih.gov

Transmetalation: The organoboron reagent transfers its organic group to the Pd(II) complex, a step often facilitated by a base. The exact mechanism of transmetalation is complex and can be a rate-limiting step. researchgate.net

Reductive Elimination: The two organic groups on the palladium center couple, forming the biaryl product and regenerating the Pd(0) catalyst. core.ac.uk

Computational studies have helped to elucidate the efficacy of specific ligands, such as SPhos, in promoting these steps. nih.gov Mechanistic work suggests that for some systems, a palladium monophosphine complex is the active catalyst. researchgate.net The structure of the ligand, including its bulk and electron-donating ability, plays a critical role in the efficiency of the catalytic process. nih.govresearchgate.net

Asymmetric Suzuki-Miyaura coupling is a powerful tool for the synthesis of axially chiral biaryls, which are important structural motifs in many chiral ligands and biologically active compounds. acs.orgchinesechemsoc.org The use of chiral ligands is essential to induce enantioselectivity.

In the context of substrates similar to this compound, such as 1-iodo-2-methoxynaphthalene, significant progress has been made. For instance, palladium catalysts bearing chiral diamine ligands with a crown ether side arm have been developed. chinesechemsoc.org These catalysts have achieved excellent yields and enantioselectivities (up to 95% ee) in the synthesis of various axially chiral biaryls. chinesechemsoc.org

Another successful approach involves the use of palladium nanoparticles stabilized by chiral phosphoramidite ligands. acs.org These heterogeneous catalysts have demonstrated high enantiomeric excesses (>99% ee) and can be recycled multiple times without a significant loss of activity or selectivity. acs.org The choice of the halide on the naphthalene substrate can also be important, with iodo-substituted naphthalenes sometimes providing better enantioselectivities and catalytic activities compared to their bromo counterparts. acs.org The phosphine-to-palladium ratio has also been shown to dramatically influence the enantioselection in certain cases. researchgate.netresearchgate.net

The methoxy group on the naphthalene ring can influence the reactivity and selectivity of Suzuki-Miyaura couplings in several ways. Initial experiments in the development of asymmetric Suzuki-Miyaura couplings indicated that a methoxy group on the naphthyl iodide was crucial for obtaining both excellent yield and high enantioselectivity. chinesechemsoc.org

This substituent can exert both electronic and steric effects. Electronically, the methoxy group is electron-donating, which can affect the electron density of the naphthalene ring and influence the rate of oxidative addition. It can also participate in interactions with the catalyst system. For example, in asymmetric reactions using a chiral diamine ligand with a crown ether moiety, it was proposed that the methoxy group could interact with an alkali metal cation held within the crown ether, an interaction that is key for achieving high enantioselectivity. chinesechemsoc.org

The Sonogashira reaction is a fundamental method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. rsc.orgorganic-chemistry.org This reaction, typically catalyzed by palladium complexes and co-catalyzed by a copper(I) species, is a powerful tool for the synthesis of arylalkynes. rsc.org

For a substrate like this compound, the Sonogashira coupling allows for the direct introduction of an alkyne moiety at the 1-position of the naphthalene ring. The high reactivity of the carbon-iodine bond makes iodoarenes excellent substrates for this transformation. thalesnano.com

Recent advancements have focused on developing copper-free Sonogashira coupling conditions to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). rsc.orgthalesnano.comnih.gov These modified protocols often rely on palladium catalysts with specific ligands that can facilitate the catalytic cycle in the absence of copper. For instance, a water-soluble palladium complex with 2-amino-4,6-dihydroxypyrimidine (B16511) (ADHP) has been shown to be effective for the copper-free Sonogashira coupling of a range of aryl iodides in aqueous media. nih.gov The reaction proceeds efficiently with various functional groups on the aryl iodide, demonstrating the broad applicability of this method. nih.gov The choice of solvent can also significantly impact the reaction rate and selectivity. lucp.net

Table 2: Sonogashira Coupling of Aryl Iodides

| Aryl Iodide Substrate | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Fluorescein iodide | Pd complex with ADHP ligand | Copper-free, aqueous conditions. | nih.gov |

| 4-Iodo-7-methoxy-coumarin | Pd complex with ADHP ligand | Good conversion in copper-free conditions. | nih.gov |

| 1-Iodo-4-methoxy benzene | Pd complex with ADHP ligand | High yield (84%) in protein functionalization. | nih.gov |

| 4-Iodo-anisole | Immobilized Pd catalysts (FibreCat®) | High conversion and selectivity in flow chemistry. | thalesnano.com |

Stille Cross-Coupling Reactions

The Stille reaction, a versatile carbon-carbon bond-forming reaction, utilizes organotin reagents and a palladium catalyst. researchgate.netorgsyn.org For this compound, this reaction offers a pathway to synthesize various derivatives, although yields can be influenced by steric hindrance and the nature of the coupling partners.

In a study investigating the synthesis of binaphthyl derivatives, the Stille reaction between (2-methoxy-1-naphthyl)-trimethylstannane and 1-iodo-2-methoxynaphthalene was explored. However, this specific reaction resulted in low yields of the desired 1,1'-binaphthalene (B165201) derivative, ranging from 11-15%. arkat-usa.org A significant side reaction observed was the transfer of the methyl group from the organotin reagent instead of the intended 2-methoxy-1-naphthyl group. arkat-usa.org

The general mechanism of the Stille reaction involves a catalytic cycle with a palladium complex. Key steps include oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. core.ac.uk The reaction conditions, including the choice of ligands for the palladium catalyst, can significantly impact the reaction's efficiency and substrate scope. orgsyn.org For instance, the development of bulky, electron-rich phosphine ligands has enabled milder reaction conditions and expanded the use of the Stille coupling to include less reactive aryl chlorides. orgsyn.org

While the Stille reaction is valued for its tolerance of a wide range of functional groups, its application with sterically hindered substrates like ortho-substituted naphthyl derivatives can be challenging, as demonstrated by the low yields in the synthesis of some 2,2'-disubstituted binaphthyls. researchgate.netorgsyn.orgarkat-usa.org

Interactive Data Table: Stille Cross-Coupling of Naphthyl Derivatives

| Aryl Halide | Organostannane | Product | Yield (%) | Reference |

| 1-Iodo-2-methoxynaphthalene | (2-Methoxy-1-naphthyl)-trimethylstannane | 2,2'-Dimethoxy-1,1'-binaphthyl | 11-15 | arkat-usa.org |

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgjk-sci.com This reaction is noted for its high functional group tolerance, high reactivity, and stereoselectivity. jk-sci.com

In the context of this compound and related structures, the Negishi coupling has been employed in the synthesis of complex organic molecules. The reaction mechanism typically proceeds through an oxidative addition of the aryl halide to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent and reductive elimination to afford the coupled product. wikipedia.org

Research has shown that the nature of the organozinc reagent is crucial for the success of the coupling. For instance, a zinc reagent prepared by the direct insertion of zinc dust into 1-iodonaphthalene (B165133) did not result in a successful coupling with 1-bromo-2-methoxynaphthalene. uni-muenchen.de This highlights the importance of the method used to generate the organozinc species.

The choice of catalyst, whether nickel or palladium, can also influence the reaction's outcome. Nickel catalysts, such as Ni(PPh₃)₄ and Ni(acac)₂, can be used and may operate through different mechanisms involving various oxidation states of nickel. wikipedia.org Palladium catalysts are generally praised for providing higher chemical yields and tolerating a broader range of functional groups. wikipedia.org

A common side reaction in Negishi couplings is homocoupling, which can sometimes be attributed to a second transmetalation step. wikipedia.org Despite this, the Negishi reaction remains a valuable tool in total synthesis for selectively creating C-C bonds between complex intermediates. wikipedia.org

Interactive Data Table: Negishi Cross-Coupling Reactivity

| Aryl Halide | Coupling Partner | Catalyst System | Result | Reference |

| 1-Bromo-2-methoxynaphthalene | Organozinc from 1-iodonaphthalene | Not specified | No coupling observed | uni-muenchen.de |

Other Substitution Reactions

Nucleophilic Aromatic Substitution Reactions (e.g., Sₗ₁ Mechanism)

This compound can undergo nucleophilic aromatic substitution through a radical-based mechanism known as the Sₗ₁ (substitution radical-nucleophilic unimolecular) reaction. wikipedia.orgdalalinstitute.com This reaction pathway is distinct from traditional SₙAr reactions as it does not require strong electron-withdrawing groups to activate the aromatic ring. wikipedia.org The Sₗ₁ mechanism involves a chain reaction initiated by the transfer of an electron to the aryl halide, forming a radical anion. wikipedia.orginflibnet.ac.in

This radical anion then fragments, losing the iodide ion to form an aryl radical. wikipedia.org The resulting aryl radical can then react with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to another molecule of the starting aryl halide. wikipedia.org

Evidence for the Sₗ₁ mechanism in reactions of iodoarenes comes from product distribution studies. For example, the reaction of 5-iodo-1,2,4-trimethylbenzene with potassium amide in liquid ammonia (B1221849) yields both the expected substitution product and a "cine-substitution" product, where the incoming group attaches to a different carbon atom than the one the leaving group departed from. The ratio of these products differs from what is observed with the corresponding chloro and bromo analogs, suggesting a different mechanism is at play. The addition of radical scavengers suppresses the Sₗ₁ pathway, leading to product ratios consistent with an aryne mechanism.

In the synthesis of binaphthyl derivatives, the Sₗ₁ reaction of 1-iodo-2-methoxynaphthalene with the anion of 2-naphthol (B1666908) under irradiation in liquid ammonia or DMSO has been shown to be an effective method, affording yields as high as 52%. arkat-usa.org

Investigations into C-N and C-O Cross-Coupling Potential

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds through cross-coupling reactions is a cornerstone of modern synthetic chemistry, with broad applications in the synthesis of pharmaceuticals and materials. researchgate.netmit.edu While palladium-catalyzed Buchwald-Hartwig amination is a well-established method for C-N bond formation, investigations into the potential of various aryl halides, including iodo-naphthalene derivatives, continue. researchgate.net

These reactions typically involve the coupling of an aryl halide with an amine (for C-N bonds) or an alcohol/phenol (for C-O bonds) in the presence of a palladium or copper catalyst and a base. mit.eduacs.org The choice of ligand is critical for the success of these transformations, particularly when dealing with challenging substrates. mit.edu

For C-O couplings, while the classical Ullmann condensation using copper has been known for a long time, newer catalytic systems with improved efficiency and milder reaction conditions have been developed. acs.org These advancements have expanded the scope of substrates that can be used. For instance, copper(I) iodide in combination with specific ligands has been shown to catalyze the coupling of aryl iodides with alkylamines at room temperature. acs.org

While specific studies focusing exclusively on the C-N and C-O cross-coupling potential of this compound are not extensively detailed in the provided search results, the general principles of these reactions suggest its viability as a substrate. The reactivity of the C-I bond in this compound makes it a suitable candidate for such transformations, which are crucial for synthesizing a wide array of functionalized naphthalene derivatives.

Functional Group Transformations and Derivatization

Oxidation of the Methoxy Group to Carbonyl-Containing Moieties

The methoxy group on the naphthalene ring represents a site for functional group transformation, particularly through oxidation to form carbonyl-containing moieties like quinones. While direct, selective oxidation of the methoxy group in this compound is a challenging transformation, related oxidative processes on methoxynaphthalene systems have been studied.

In some instances, the methoxy group can undergo hydrolysis under certain reaction conditions, leading to the formation of a hydroxyl group, which can then be further oxidized. For example, in the synthesis of certain chromone (B188151) derivatives, it was proposed that the methoxy group of an initially formed 1-acetyl-2-methoxynaphthalene (B1617039) intermediate undergoes hydrolysis, followed by further reactions to yield the final product. semanticscholar.org

Furthermore, oxidative coupling reactions of methoxynaphthalenes can sometimes lead to the formation of binaphthyl derivatives, and in some cases, side products resulting from iodination are observed. For example, the reaction of 2-methoxynaphthalene with certain oxidizing agents can yield 1-iodo-2-methoxynaphthalene as a significant side product alongside the desired coupled product. bris.ac.uk

Direct conversion of a methoxy group to a carbonyl group often requires harsh conditions or multi-step sequences, such as demethylation followed by oxidation. The presence of the iodo group adds another layer of complexity, as it may also be reactive under the oxidative conditions.

Reactivity and Reaction Mechanisms of 1 Iodo 6 Methoxynaphthalene

Introduction of Functional Groups

The carbon-iodine bond in 1-iodo-6-methoxynaphthalene is a versatile anchor point for introducing a variety of heteroatoms, significantly expanding its synthetic utility. Transition-metal-catalyzed cross-coupling reactions are the predominant methods for forging carbon-nitrogen (C-N), carbon-sulfur (C-S), and carbon-oxygen (C-O) bonds.

Introduction of Nitrogen-Containing Groups

The formation of C(sp²)-N bonds is a cornerstone of modern organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and materials. rug.nl For aryl iodides like this compound, the most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. rug.nlorganic-chemistry.orgbeilstein-journals.org

The Buchwald-Hartwig amination has evolved into a fundamental tool for creating aryl amines from aryl halides. rug.nlorganic-chemistry.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide with a primary or secondary amine. organic-chemistry.orgbeilstein-journals.org The choice of ligand is critical, with bulky, electron-rich phosphines like XPhos often providing high efficiency. beilstein-journals.org The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.

The Ullmann reaction, an older but still relevant method, traditionally uses copper or copper salts to facilitate the coupling of aryl halides with nitrogen nucleophiles. beilstein-journals.org While early versions required harsh conditions, modern protocols using chelating ligands have made the reaction milder and more versatile. rug.nl

These methods enable the synthesis of a wide array of nitrogen-containing derivatives, including simple anilines, amides, and complex heterocyclic structures. For instance, the related compound, (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid (Naproxen), is often converted to various amide derivatives through coupling reactions with amines, highlighting the utility of C-N bond formation at the naphthalene (B1677914) core. nih.gov

Table 1: Examples of C-N Bond Formation Reactions with Naphthalene Derivatives

| Aryl Halide/Precursor | Amine/Nitrogen Source | Catalyst/Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂, X-Phos, KOt-Bu | N-Aryl Estrone Derivative | High | beilstein-journals.org |

| Naproxen | Tryptamine | N,N'-Dicyclohexylcarbodiimide (DCC) | Propanamide Derivative | High | mdpi.com |

| Naproxen | 2,2-Diphenylethylamine | N,N'-Dicyclohexylcarbodiimide (DCC) | Propanamide Derivative | High | mdpi.com |

| Aryl Halides | Primary/Secondary Amines | Palladium complexes | Aryl Amines | General Method | organic-chemistry.org |

Introduction of Sulfur-Containing Groups

The synthesis of aryl sulfides from this compound can be achieved through coupling reactions with thiols or their corresponding thiolates. These transformations are vital for accessing sulfur-containing compounds that are prevalent in pharmaceuticals and functional materials. rsc.orgrsc.org

Palladium-catalyzed C-S cross-coupling reactions are highly effective for this purpose. Similar to C-N coupling, these reactions typically involve a palladium catalyst and a ligand to couple the aryl iodide with a thiol. For example, Pd-catalyzed coupling of carborane thiols with aryl halides, including 1-iodo-2-methoxynaphthalene (B1296216), has been shown to proceed smoothly to give the corresponding sulfides. rsc.org Nickel-catalyzed systems have also been developed for the synthesis of aryl sulfides, including those with electron-rich methoxy (B1213986) substituents. acs.org

Furthermore, visible-light photocatalysis has emerged as a greener alternative for C-S bond formation. rsc.orgacs.org These methods can operate under mild conditions, often using oxygen as a sustainable oxidant. rsc.org For instance, a photoinduced coupling of aryl halides with thiophenols can proceed via the formation of an electron-donor-acceptor (EDA) complex. acs.org

Table 2: Examples of C-S Bond Formation Reactions

| Aryl Halide | Sulfur Source | Catalyst/Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1-Iodo-2-methoxynaphthalene | Carborane Thiol | Pd(OAc)₂, PPh₃, KOtBu | Carborane Sulfide | 99% | rsc.org |

| Aryl Halides | Sodium Sulfinates | I₂, Formic Acid (aqueous) | Aryl Sulfides | Good to Excellent | rsc.org |

| Aryl Iodides | Aryl/Alkyl Thiols | KOtBu/DMSO, visible light | Heteroaryl Thioethers | General Method | acs.org |

| Aryl Halides | Thiols | Nickel catalyst | Aryl Sulfides | Good to Moderate | acs.org |

Introduction of Other Heteroatom-Containing Groups

Beyond nitrogen and sulfur, the iodine atom of this compound facilitates the introduction of other heteroatoms, most notably oxygen, to form diaryl ethers. These C-O bond-forming reactions often parallel the methodologies used for C-N coupling.

The Ullmann diaryl ether synthesis is a classic method involving the copper-catalyzed reaction of an aryl halide with a phenol. researchgate.net While traditionally requiring high temperatures, modern protocols have improved the reaction's scope and mildness. beilstein-journals.orgnih.gov The Buchwald-Hartwig C-O coupling offers a palladium-catalyzed alternative, which has also become a powerful tool for diaryl ether synthesis. organic-chemistry.orgresearchgate.net These reactions are sensitive to steric hindrance and the electronic properties of both coupling partners. researchgate.net

Additionally, this compound can participate in reactions to form organoboron compounds. For example, Miyaura borylation can convert the aryl iodide into a boronic ester, which is a versatile intermediate for further cross-coupling reactions. beilstein-journals.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Structure/Formula |

|---|---|

| This compound | C₁₁H₉IO |

| Aniline | C₆H₅NH₂ |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ |

| Naproxen | C₁₄H₁₄O₃ |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | C₄H₆O₄Pd |

| Potassium tert-butoxide (KOt-Bu) | C₄H₉KO |

| Thiophenol | C₆H₆S |

| Tryptamine | C₁₀H₁₂N₂ |

| XPhos | C₃₃H₄₅P |

| 1-Iodo-2-methoxynaphthalene | C₁₁H₉IO |

| Carborane Thiol | C₂B₁₀H₁₂S |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P |

| Sodium Sulfinates | RSO₂Na |

| Formic Acid | CH₂O₂ |

| Iodine | I₂ |

| 2,2-Diphenylethylamine | C₁₄H₁₅N |

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural assignment of "1-Iodo-6-methoxynaphthalene" in solution.

High-Resolution ¹H and ¹³C NMR for Complete Structural Assignment

High-resolution ¹H and ¹³C NMR spectra provide the fundamental data for assigning the chemical structure of "this compound". In deuterated chloroform (B151607) (CDCl₃), the proton NMR spectrum displays distinct signals for each of the aromatic protons and the methoxy (B1213986) group. The chemical shifts (δ) and coupling constants (J) are instrumental in determining the substitution pattern on the naphthalene (B1677914) ring. For instance, a study reported the ¹H NMR parameters in CDCl₃, which were confirmed by spin simulation. sci-hub.se

The ¹³C NMR spectrum complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. The carbon chemical shifts are sensitive to the electronic environment, with the carbon atom bearing the iodine (C-1) and the carbon with the methoxy group (C-6) showing characteristic resonances. The position of the methoxy group at C-6 influences the chemical shifts of the surrounding carbon atoms. rsc.orgwiley-vch.de

A detailed analysis of both ¹H and ¹³C NMR data allows for the complete and unambiguous assignment of all proton and carbon signals to their respective positions in the "this compound" molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | Data not available | - |

| H-3 | 7.39 (d, J = 8.8 Hz) sci-hub.se | - |

| H-4 | Data not available | 128.85 sci-hub.se |

| H-5 | 8.13 (d, J = 1.5 Hz) sci-hub.se | 136.39 sci-hub.se |

| H-7 | 7.14 (m) sci-hub.se | 134.92 sci-hub.se |

| H-8 | 7.14 (m) sci-hub.se | 128.01 sci-hub.se |

| OCH₃ | Data not available | 57.20 sci-hub.se |

| C-1 | - | Data not available |

| C-2 | - | 110.16 sci-hub.se |

| C-3 | - | 118.53 sci-hub.se |

| C-4a | - | 130.60 sci-hub.se |

| C-6 | - | 88.19 sci-hub.se |

| C-8a | - | 133.32 sci-hub.se |

Note: The presented data is a selection from available literature and may vary based on experimental conditions. "d" denotes a doublet and "m" denotes a multiplet.

Two-Dimensional Heteronuclear NMR Techniques (e.g., HSQC, HMBC) for Connectivity Analysis

To further solidify the structural assignment, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. mdpi.com

HSQC experiments establish correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). mdpi.comproquest.com This is particularly useful for definitively assigning the protonated carbons in the naphthalene ring system. rsc.org

HMBC spectroscopy, on the other hand, reveals correlations between protons and carbons over two or three bonds. mdpi.com This technique is invaluable for piecing together the molecular skeleton by identifying longer-range connectivities. For example, an HMBC experiment can show a correlation between the protons of the methoxy group and the C-6 carbon, confirming the position of this substituent. It can also elucidate the connectivity between different protons and quaternary carbons, which are not observable in the HSQC spectrum. The combination of HSQC and HMBC provides a robust and detailed map of the covalent bonding network within "this compound". rsc.org

NMR-Based Charge Delocalization Mapping

NMR spectroscopy can also be utilized to probe the electronic structure of molecules by mapping charge delocalization. In substituted naphthalenes, changes in ¹³C NMR chemical shifts upon protonation or interaction with other species can reveal how positive charge is distributed across the aromatic system. researchgate.netpsu.edu While specific studies on the charge delocalization mapping of "this compound" itself are not prevalent, the principles can be applied. The electron-donating methoxy group and the electron-withdrawing, yet polarizable, iodine atom will influence the electron density throughout the naphthalene rings. The largest effects of charge delocalization are typically observed at specific positions within the naphthalene framework. acs.org By comparing the ¹³C chemical shifts of "this compound" with those of related, charged species, one could infer the preferred sites for electronic perturbations. d-nb.infosoton.ac.uk

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound". In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak ([M]⁺) confirms the compound's molecular weight. sci-hub.sersc.org For "this compound" (C₁₁H₉IO), the expected molecular weight is approximately 284 g/mol . fluorochem.co.uk

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways upon ionization, and the masses of the resulting fragment ions can be used to deduce the structure of the parent molecule. Common fragmentation pathways for iodo-aromatic compounds include the loss of the iodine atom. docbrown.info

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Key vibrational modes include:

C-H stretching vibrations of the aromatic ring.

C=C stretching vibrations within the naphthalene core.

C-O stretching vibrations of the methoxy group.

C-I stretching vibration , which typically appears in the far-infrared region.

Out-of-plane C-H bending vibrations , which can be indicative of the substitution pattern on the aromatic ring.

X-ray Crystallography for Solid-State Molecular Geometry

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) spectroscopy are powerful analytical techniques for elucidating the electronic properties of molecules. In the context of this compound, these methods provide insight into the electronic transitions within the naphthalene chromophore and how they are influenced by the iodo and methoxy substituents.

UV-Vis spectroscopy probes the transitions of electrons from ground states to excited states upon absorption of ultraviolet or visible light. For aromatic systems like naphthalene, the key electronic transitions are typically π → π* transitions. The parent naphthalene molecule exhibits characteristic absorption bands, often designated as ¹Lₐ and ¹Lₑ, which are sensitive to substitution on the aromatic rings. dtu.dkresearchgate.net The introduction of substituents like the electron-donating methoxy group (-OCH₃) and the electron-withdrawing, polarizable iodine atom (-I) at the 1- and 6-positions, respectively, alters the electronic distribution within the π-system, leading to shifts in the absorption maxima (λₘₐₓ) and changes in molar absorptivity (ε).

The methoxy group, acting as an auxochrome, typically induces a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) by extending the conjugation through its lone pair of electrons. mdpi.com The iodine substituent also influences the electronic spectrum through a combination of electronic and heavy-atom effects, which can affect the probability of certain electronic transitions. Studies on silyl-substituted naphthalenes have shown that substitution at the 1-position can cause a bathochromic shift of 8–9 nm. mdpi.com

Detailed time-dependent density functional theory (TD-DFT) studies on the related compound 1-methoxynaphthalene (B125815) have been performed to analyze its electronic properties, including excitation energies and wavelengths. nih.govresearchgate.net These theoretical calculations help in assigning the observed absorption bands and understanding the nature of the electronic transitions, such as intramolecular charge transfer (ICT). nih.govresearchgate.net

The UV-Vis absorption spectrum of a molecule is a unique fingerprint that can be used for its identification and quantification. The specific absorption profile of this compound is determined by the cumulative effects of its substituents on the naphthalene core.

Table 1: Comparative UV-Vis Absorption Maxima of Naphthalene and Related Derivatives This table illustrates the effect of different substituents on the primary absorption bands of the naphthalene chromophore.

| Compound | Solvent | λₘₐₓ (nm) | Transition | Reference |

| Naphthalene | n-Hexane | ~275, ~285 | ¹Lₑ | researchgate.net |

| Naphthalene | n-Hexane | ~312 | ¹Lₐ | researchgate.net |

| 1-Methoxynaphthalene | Ethanol (B145695) | 226, 292, 305 | π → π* | nist.gov |

| 1-Silyl-naphthalene | Cyclohexane | ~321 | Not specified | mdpi.com |

| 2,5-(6-Methoxynaphthalene-2-yl)thiophene | Dichloromethane (B109758) | 224 | Not specified | thieme-connect.com |

Near-Infrared (NIR) spectroscopy, which covers the region from approximately 700 to 2500 nm, primarily measures overtones and combination bands of fundamental molecular vibrations, such as C-H, O-H, and N-H stretching. americanpharmaceuticalreview.com While less common for probing the primary electronic transitions seen in UV-Vis, NIR spectroscopy can provide valuable information on the electronic structure of molecules through the analysis of these vibrational overtones. The positions and intensities of these bands are sensitive to the molecular environment and can be affected by factors such as intermolecular hydrogen bonding and the electronic nature of substituents. researchgate.net

For aromatic compounds like this compound, the NIR spectrum would be characterized by bands arising from the overtones of the C-H stretching vibrations of the naphthalene ring. The electronic effects of the methoxy and iodo groups would subtly influence the bond strengths and anharmonicity of these C-H oscillators, leading to shifts in the positions and changes in the intensities of their corresponding overtone and combination bands.

While specific experimental NIR spectroscopic studies on this compound are not extensively documented in the literature, the technique holds potential for its characterization. researchgate.net NIR spectroscopy is a non-invasive and rapid analytical method, making it suitable for process analytical technology (PAT) applications. americanpharmaceuticalreview.com Theoretical calculations, specifically anharmonic quantum chemical computations, can be employed to simulate and interpret the NIR spectra of complex molecules, aiding in the assignment of observed bands to specific vibrational modes. researchgate.net

Table 2: Potential Applications of NIR Spectroscopy for this compound This table outlines the potential information that could be derived from NIR spectroscopic analysis of the compound.

| NIR Spectral Region | Potential Information Gained |

| First Overtone Region (C-H) | Information on the aromatic C-H bond strengths and influence of substituents. |

| Combination Band Region | Analysis of coupling between stretching and bending vibrations of the naphthalene core. |

| Full Spectrum Analysis | Quantitative analysis and material identification through its unique spectral fingerprint. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and reactivity of molecules like 1-iodo-6-methoxynaphthalene. It offers a balance between computational cost and accuracy, making it suitable for studying complex reaction mechanisms.

DFT calculations are instrumental in predicting the regioselectivity of iodination on the 6-methoxynaphthalene scaffold. By modeling the transition states for iodination, the preferred site of electrophilic attack can be determined. For instance, in the iodination of 2-methoxybenzaldehyde, DFT studies using iron(III) triflimide as a catalyst have shown that the reaction proceeds with high regioselectivity. gla.ac.uk This is attributed to the electronic and steric effects of the substituents on the naphthalene (B1677914) ring. The methoxy (B1213986) group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, while the iodo-group placement is influenced by minimizing steric hindrance and maximizing electronic stabilization of the intermediate carbocation.

Machine learning models, sometimes in conjunction with DFT, are also being developed to predict the regioselectivity of C-H functionalization reactions on complex substrates. nih.gov These models can be trained on datasets of known reactions to predict the most likely site of reaction for new substrates, offering a powerful tool for synthetic planning.

DFT is extensively used to analyze the transition states and calculate the activation energies for various coupling reactions involving this compound, such as Suzuki-Miyaura and Heck couplings. These calculations provide deep insights into the reaction mechanism and the factors that control the reaction rate and selectivity.

In a study on the asymmetric Suzuki-Miyaura coupling of 1-iodo-2-methoxynaphthalene (B1296216), DFT calculations were employed to understand the origin of enantioselectivity. chinesechemsoc.org The calculations revealed that multiple weak interactions between the catalyst, substrates, and a potassium ion create a tight chiral pocket, leading to high levels of stereocontrol. chinesechemsoc.org By analyzing the energies of the possible transition states, researchers could rationalize the observed product distribution. chinesechemsoc.org The difference in Gibbs free energy between the transition states leading to the (R) and (S) products was calculated to be 1.6 kcal/mol, which corresponded well with the experimentally observed enantiomeric excess. chinesechemsoc.org

Table 1: Calculated Activation Parameters for a Heck Coupling Reaction acs.org

| Parameter | Value in GVL (kJ·mol⁻¹) | Value in DMF (kJ·mol⁻¹) |

| ΔH⧧app | +103.0 | +103.7 |

| ΔS⧧app | +139.7 J·mol⁻¹·K⁻¹ | +138.1 J·mol⁻¹·K⁻¹ |

This table is based on data for a similar Heck reaction and illustrates the type of information obtained from such studies.

The electronic structure of this compound dictates its reactivity. DFT calculations can provide a detailed picture of the electron distribution within the molecule through various reactivity descriptors. These include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. rsc.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge transfer within the molecule. rsc.org

Studies on related iodoarenes have shown that the iodine atom can be activated for various transformations, acting as a formal aryl cation, radical, or anion equivalent depending on the reaction conditions. acs.org The electronic properties of the substituents on the aromatic ring play a significant role in modulating this reactivity. acs.org

Computational modeling is a powerful tool for understanding the intricate interactions between a catalyst, this compound (the substrate), and any associated ligands. mdpi.com These models can reveal the geometric and electronic factors that govern the catalytic process.

In palladium-catalyzed cross-coupling reactions, for instance, DFT calculations can model the coordination of the iodo-naphthalene substrate to the metal center, the oxidative addition step, and the subsequent steps of the catalytic cycle. nih.gov The nature of the ligands on the palladium catalyst is critical in determining the efficiency and selectivity of the reaction. Computational studies can help in the rational design of new ligands by predicting how changes in the ligand structure will affect the catalytic performance. mdpi.com

Data science tools are increasingly being used in combination with computational modeling to analyze complex catalyst-substrate interactions. nih.gov By creating a diverse experimental matrix and analyzing the resulting data with statistical models, researchers can identify the key structural features of both the catalyst and the substrate that control the reaction outcome. nih.gov

Quantum Chemical Calculations for Mechanistic Insights

Beyond DFT, other quantum chemical methods are employed to gain deeper mechanistic insights into reactions involving this compound. These calculations can provide a more detailed understanding of the electronic changes that occur during a chemical transformation.

The aromaticity of the naphthalene ring system can be perturbed during a chemical reaction. Quantum chemical calculations can quantify these changes in aromaticity in reaction intermediates and transition states. Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. beilstein-journals.org

Studies on Electron Transfer Pathways

Electron transfer (ET) is a fundamental process in many chemical reactions involving iodoarenes. Theoretical studies, often in conjunction with experimental work, can map out the energetics and mechanisms of these pathways. While specific detailed studies exclusively on this compound are limited, research on analogous compounds like other iodo-methoxynaphthalenes provides a strong basis for understanding its likely behavior.

One of the key electron transfer mechanisms for aryl halides is the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. This multi-step process is initiated by the transfer of an electron to the aryl halide. Based on studies of related compounds, the proposed pathway for this compound would involve the following steps:

Initiation: An electron is transferred to the this compound molecule to form a radical anion.

Propagation: This radical anion fragments, cleaving the carbon-iodine bond to release an iodide ion and form a naphthyl radical.

Radical Coupling: The resulting aryl radical reacts with a nucleophile to form a new radical anion.

Termination: This new radical anion transfers an electron to another molecule of this compound, propagating the chain reaction and forming the final product.

Theoretical calculations on related systems, such as 1-iodo-2-methoxynaphthalene, have been performed to understand the feasibility and kinetics of the SRN1 pathway. arkat-usa.org These studies, often employing methods like AM1 and B3LYP, analyze the energy barriers of the radical-nucleophile coupling step, which is often rate-determining. arkat-usa.org For instance, research on the reaction of 1-iodo-2-methoxynaphthalene with the anion of 2-naphthol (B1666908) showed that the yields of the resulting binaphthyl derivative could be explained by the kinetic factors of this coupling step, as determined by computational models. arkat-usa.org Such findings suggest that steric and electronic effects, influenced by the methoxy group's position on the naphthalene ring, are critical in determining the efficiency of electron transfer-mediated reactions.

Furthermore, reactions involving copper might proceed through different pathways, including an inner-sphere electron transfer following the formation of a copper complex at the ipso-position of the iodine-bearing carbon. oup.com Computational modeling can help distinguish between these potential mechanisms by calculating the transition states and energy profiles for each proposed path.

Solvent Effects and Reaction Environment Simulations (e.g., COSMO-RS)

The reaction environment, particularly the solvent, can dramatically influence reaction rates and equilibria. Computational models are crucial for understanding and predicting these effects. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method used for this purpose. nih.govscm.com

COSMO-RS calculates the thermodynamic properties of fluids and solutions by first generating a three-dimensional polarization density on the surface of the molecule using quantum chemical calculations (often Density Functional Theory, DFT). nih.govresearchgate.net This information is then used in a statistical thermodynamics framework to predict properties in a "real solvent" environment. nih.govresearchgate.net

While specific COSMO-RS studies on this compound are not prominent in the literature, the methodology is widely applied to predict key physicochemical properties for similar molecules, which is essential for optimizing reaction conditions. nih.gov

Key Properties Predicted by COSMO-RS:

Solubility: Predicting the solubility of this compound in various organic solvents is a primary application. This helps in selecting appropriate solvents for synthesis, purification, and formulation. nih.gov

Partition Coefficients (log P): The log P value, which describes the partitioning of a compound between an aqueous and an organic phase (typically octanol), can be calculated to understand its lipophilicity. scm.com

Vapor Pressure and Boiling Point: These properties can be estimated to aid in purification processes like distillation. scm.com

Activity Coefficients: These values are fundamental for describing the deviation from ideal behavior in a mixture, affecting reaction equilibria and separation efficiency. scm.com

The application of COSMO-RS would involve calculating the σ-profile of this compound, which is a histogram of the screening charge density on the molecular surface. This profile provides a detailed fingerprint of the molecule's polarity, hydrogen bonding capacity, and other interaction capabilities, allowing for the quantitative prediction of its behavior in different chemical environments.

Halogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are critical in supramolecular chemistry, crystal engineering, and materials science. The iodine atom in this compound makes it a potential halogen bond (XB) donor.

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base (an electron-rich atom or region). researchgate.netnih.gov The strength of this bond depends on the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing nature of the group it is attached to. The C-I bond in this compound results in a region of positive electrostatic potential on the outer side of the iodine atom, making it an effective XB donor.

Computational studies can map the molecular electrostatic potential (MEP) surface to visualize the σ-hole and predict the geometry and strength of potential halogen bonds. These interactions are influential in the solid-state packing of iodo-substituted aromatic compounds, often directing the assembly of molecules into specific crystal lattices. researchgate.net

Beyond halogen bonding, other non-covalent interactions involving this compound include:

π-π Stacking: Interactions between the electron-rich naphthalene ring systems.

C-H···π Interactions: Where a C-H bond acts as a weak acid, interacting with the π-system of a neighboring molecule.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, interacting with suitable donor molecules in a crystal or solution. iucr.org

These varied non-covalent forces collectively determine the supramolecular structure and physical properties of this compound. Quantitative studies on similar systems, such as iodo-perfluorocarbons, have explored the interplay between halogen bonding, hydrogen bonding, and electrostatics, providing a framework for understanding the interactions of this compound. rsc.org

Applications in Advanced Organic Synthesis and Materials Science

Building Block for the Synthesis of Complex Aromatic Scaffolds

1-Iodo-6-methoxynaphthalene serves as a crucial starting material for the construction of intricate aromatic frameworks. The presence of the iodo group allows for its participation in various cross-coupling reactions, which are fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of complex organic molecules.

For instance, the Grignard reagent derived from this compound has been utilized in reactions with anhydrides, such as β-methyltricarballylic acid anhydride, to produce keto acids that are precursors to tricyclic intermediates. scispace.com This highlights its role in assembling multi-ring systems. Furthermore, its utility extends to the synthesis of axially chiral biaryls, which are important structural motifs in many biologically active compounds and chiral ligands. Cobalt-catalyzed [2+2+2] cycloaddition reactions involving 1-aryl-1,7-octadiynes, which can be prepared from 1-iodo-2-methoxynaphthalene (B1296216) (a related isomer), demonstrate the creation of complex quinoline (B57606) structures. acs.org

The reactivity of the iodo-substituted naphthalene (B1677914) core enables its use in the synthesis of various substituted naphthalenes, which are key components in many larger, more complex aromatic structures. The ability to introduce diverse functional groups through reactions at the iodo position makes it a versatile tool for synthetic chemists.

Precursor for Naphthalene-Based Functional Materials

The naphthalene unit is a common component in functional organic materials due to its photophysical and electronic properties. This compound acts as a precursor for the synthesis of these materials. The iodo group can be readily converted into other functional groups or used as a handle for polymerization and surface modification.

Research has shown that iodo-substituted naphthalenes can be used in the development of materials with specific orientational properties. For example, 2-iodo-6-methoxynaphthalene (B1618119) has been studied within self-assembled capsules, where the iodo group is specifically oriented, suggesting potential applications in creating materials with controlled molecular arrangements. acs.org While this specific example uses the 2-iodo isomer, the principle can be extended to the 1-iodo counterpart in the design of novel functional materials.

The methoxy (B1213986) group on the naphthalene ring also influences the electronic properties of the resulting materials, often enhancing their fluorescence or acting as a directing group in further synthetic transformations. The combination of the iodo and methoxy groups provides a platform for creating a diverse array of naphthalene-based materials with tailored optical and electronic characteristics.

Synthetic Intermediate for Diverse Chemical Entities

Beyond its role as a building block for large scaffolds, this compound is a key intermediate in the synthesis of a wide variety of chemical compounds. Its ability to undergo transformations at both the iodo and methoxy positions, as well as on the aromatic ring itself, makes it a versatile precursor.

For example, it can be a starting point for the synthesis of various substituted naphthalenes, which in turn are intermediates for pharmaceuticals, agrochemicals, and dyes. The iodo group can be displaced by a range of nucleophiles or participate in coupling reactions to introduce different functionalities. The methoxy group can be cleaved to yield the corresponding naphthol, which opens up another avenue for chemical modification.

The compound's utility is further demonstrated by its role in the synthesis of other functionalized naphthalene derivatives. For instance, the related compound 1-cyano-6-methoxynaphthalene (B1596327) is a significant intermediate, and its synthesis can start from precursors that are structurally similar to this compound. This underscores the central role of the 6-methoxynaphthalene core in accessing a variety of functionalized naphthalenes.

Reference Standard in Analytical and Methodological Studies

In addition to its synthetic applications, this compound and its isomers serve as reference standards in various analytical and methodological studies. lookchem.comnih.gov Its well-defined chemical structure and properties make it a useful compound for calibrating analytical instruments, validating new analytical methods, and as a starting material in the development of new synthetic methodologies. altex.org

For instance, in studies involving cross-coupling reactions or the development of new iodination reagents, iodo-naphthalene derivatives are often used as model substrates to test the efficacy and scope of the new methods. acs.orgacs.org The distinct signals of the naphthalene core in techniques like NMR and mass spectrometry make it easy to track the progress of a reaction and characterize the resulting products. Its use as a standard ensures the reliability and reproducibility of experimental results across different laboratories.

Photochemistry and Photo Induced Transformations

Photo-Induced Reactions of 1-Iodo-6-methoxynaphthalene

Upon absorption of ultraviolet light, this compound can undergo several photo-induced reactions. The primary process is typically the cleavage of the carbon-iodine (C-I) bond, which is the weakest bond in the molecule. This cleavage can proceed through two main pathways: homolytic cleavage (homolysis) to form a radical pair, or heterolytic cleavage (heterolysis) to form an ion pair.

Homolytic Cleavage: This pathway results in the formation of a 6-methoxy-1-naphthyl radical and an iodine atom. This process is favored in non-polar solvents. The resulting naphthyl radical is highly reactive and can abstract a hydrogen atom from the solvent to yield the reduction product, 6-methoxynaphthalene, or participate in dimerization to form binaphthyl derivatives.

Heterolytic Cleavage: In polar solvents, the photo-induced cleavage of the C-I bond can be heterolytic, generating a 6-methoxy-1-naphthyl cation and an iodide anion. This process is the entry point to nucleophilic substitution reactions (Photo-SN1).

Photosubstitution: In the presence of nucleophiles, this compound can undergo photosubstitution reactions where the iodo group is replaced by the nucleophile. This can occur via the photogenerated aryl cation (Photo-SN1 mechanism) or through a radical-anion chain mechanism (SRN1). For instance, photostimulated reactions of similar haloarenes with nucleophiles like enolates have been shown to yield C-C bond formation products. researchgate.net